Cas no 1004510-31-9 (1,6,7-Trimethyl-1H-imidazo4,5-gquinoxalin-2-amine)
1,6,7-Trimethyl-1H-imidazo4,5-gquinoxalin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
- 1,6,7-Trimethyl-1H-i
- 3,6,7-trimethylimidazo[4,5-g]quinoxalin-2-amine
- 1004510-31-9
- J-000137
- DTXSID20858540
- DB-259258
- 1,6,7-Trimethyl-1H-imidazo4,5-gquinoxalin-2-amine
-
- Inchi: 1S/C12H13N5/c1-6-7(2)15-9-5-11-10(4-8(9)14-6)16-12(13)17(11)3/h4-5H,1-3H3,(H2,13,16)
- InChI Key: GLLXPOZOEKDRLU-UHFFFAOYSA-N
- SMILES: N1(C)C(N)=NC2C=C3C(=CC1=2)N=C(C)C(C)=N3
Computed Properties
- Exact Mass: 227.11700
- Monoisotopic Mass: 227.11709544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 69.6Ų
Experimental Properties
- Density: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 459.2±55.0 °C at 760 mmHg
- Flash Point: 231.5±31.5 °C
- Solubility: Very slightly soluble (0.5 g/l) (25 º C),
- PSA: 69.62000
- LogP: 2.29670
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
1,6,7-Trimethyl-1H-imidazo4,5-gquinoxalin-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,6,7-Trimethyl-1H-imidazo4,5-gquinoxalin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T796060-2.5mg |
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine |
1004510-31-9 | 2.5mg |
$253.00 | 2023-05-17 | ||
| TRC | T796060-25mg |
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine |
1004510-31-9 | 25mg |
$1918.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-475705-1 mg |
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3, |
1004510-31-9 | 1mg |
¥3,234.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-475705-1mg |
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3, |
1004510-31-9 | 1mg |
¥3234.00 | 2023-09-05 |
1,6,7-Trimethyl-1H-imidazo4,5-gquinoxalin-2-amine Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1,6,7-Trimethyl-1H-imidazo4,5-gquinoxalin-2-amine
Recent Advances in the Study of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (CAS: 1004510-31-9): A Promising Compound in Chemical Biology and Medicine
The compound 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (CAS: 1004510-31-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance. Recent studies have highlighted its role as a key intermediate in the development of novel kinase inhibitors, particularly in the context of cancer therapy.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers elucidated the synthetic pathway for 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine, emphasizing its scalability and purity. The compound was synthesized via a multi-step process involving condensation and cyclization reactions, with a final yield of 78%. The study also reported its high stability under physiological conditions, making it a viable candidate for further pharmacological evaluation. These findings are critical for industrial-scale production and future drug development efforts.
Another groundbreaking study, published in Bioorganic & Medicinal Chemistry Letters, explored the compound's inhibitory effects on specific protein kinases, including BRAF and MEK, which are often implicated in melanoma and other cancers. The researchers demonstrated that 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine exhibits a half-maximal inhibitory concentration (IC50) of 12 nM against BRAF V600E, a mutant kinase associated with aggressive tumor growth. This suggests its potential as a lead compound for targeted cancer therapies, particularly in cases resistant to conventional treatments.
Further investigations into the compound's mechanism of action revealed its ability to disrupt downstream signaling pathways, such as the MAPK/ERK cascade, which is crucial for cell proliferation and survival. In vitro studies using human cancer cell lines showed a significant reduction in cell viability upon treatment with the compound, with minimal cytotoxicity observed in normal cells. This selectivity underscores its therapeutic potential and warrants further preclinical studies.
In addition to its anticancer properties, recent research has also explored the compound's applications in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience reported that 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine exhibits neuroprotective effects in models of Parkinson's disease, potentially through its modulation of oxidative stress and mitochondrial function. These findings open new avenues for its use in treating neurological disorders.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Ongoing research is focused on structural modifications to enhance its drug-like characteristics while retaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from bench to bedside.
In conclusion, 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (CAS: 1004510-31-9) represents a versatile and promising compound in chemical biology and medicine. Its dual applications in oncology and neurology, coupled with its robust synthetic accessibility, position it as a valuable candidate for future drug development. Continued research and clinical validation will be essential to fully realize its therapeutic potential.
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